2-Ethylpyridin-3-amine

概要

説明

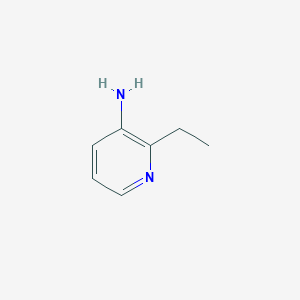

2-Ethylpyridin-3-amine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, characterized by an ethyl group attached to the second carbon and an amino group attached to the third carbon of the pyridine ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylpyridin-3-amine typically involves the reaction of 2-ethylpyridine with ammonia or an amine source under specific conditions. One common method includes the use of palladium-catalyzed amination reactions, which provide good yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high purity and yield. The exact methods can vary, but they often include steps to purify the product through distillation or recrystallization.

化学反応の分析

Types of Reactions: 2-Ethylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form dihydropyridine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridines depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

2-Ethylpyridin-3-amine has been investigated for its potential therapeutic effects, particularly in the fields of oncology and neurology.

Anticancer Activity

Research indicates that this compound may induce apoptosis in cancer cells. A notable study treated human cancer cell lines with varying concentrations of the compound and analyzed the results using flow cytometry. The findings revealed an increase in early apoptotic cells, suggesting that the compound activates apoptotic pathways, which could be beneficial in cancer therapies .

Table 1: Summary of Anticancer Studies

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Apoptosis Induction | Flow cytometry analysis on cancer cell lines | Increased early apoptotic cells observed |

| Mechanism Investigation | Treatment with varying concentrations | Activation of apoptotic pathways |

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated significant inhibition, with minimum inhibitory concentrations ranging from 50 to 100 µg/mL .

Table 2: Antimicrobial Efficacy Results

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Materials Science

The unique properties of this compound make it a candidate for use in materials science, particularly in the development of novel compounds with specific functionalities.

Synthesis of Novel Derivatives

The compound can serve as a building block for synthesizing various pyridine derivatives through reactions such as the Suzuki cross-coupling reaction. This method has been shown to produce novel pyridine-based derivatives with potential applications in liquid crystal technology .

Table 3: Synthesis Overview

| Reaction Type | Starting Material | Product Type |

|---|---|---|

| Suzuki Cross-Coupling | 5-bromo-2-methylpyridin-3-amine | Novel pyridine derivatives |

Case Studies

Several case studies have investigated the applications of this compound across different domains.

Case Study on Cancer Therapy

A comprehensive study focusing on the anticancer mechanisms revealed that treatment with this compound resulted in significant apoptosis in various cancer cell lines. The study emphasized the importance of understanding the compound's interaction with biological targets to optimize its therapeutic potential .

Case Study on Antimicrobial Activity

An antimicrobial efficacy study highlighted the compound's effectiveness against bacterial strains, suggesting its potential use as an antibacterial agent. The results indicated a promising avenue for further research into its application in treating bacterial infections .

作用機序

The mechanism of action of 2-Ethylpyridin-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The ethyl group may enhance the compound’s lipophilicity, aiding in its interaction with lipid membranes and potentially affecting cellular pathways .

類似化合物との比較

2-Methylpyridin-3-amine: Similar structure but with a methyl group instead of an ethyl group.

2-Propylpyridin-3-amine: Contains a propyl group instead of an ethyl group.

3-Aminopyridine: Lacks the ethyl group, having only the amino group attached to the pyridine ring.

Uniqueness: 2-Ethylpyridin-3-amine is unique due to the presence of both an ethyl and an amino group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs .

生物活性

2-Ethylpyridin-3-amine (2-EP) is a pyridine derivative that has garnered attention for its biological activity, particularly in the context of its effects on cellular mechanisms and potential therapeutic applications. This article synthesizes current research findings, case studies, and data on the biological activity of 2-EP, highlighting its mechanisms of action, effects on various biological systems, and potential implications in medicine.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group at the 2-position and an amine group at the 3-position of the pyridine ring. This structural arrangement contributes to its chemical reactivity and biological interactions. The molecular formula is .

Research indicates that 2-EP exhibits several mechanisms of action through which it influences biological systems:

- Oxidative Stress Induction : Studies have shown that exposure to 2-EP can lead to increased production of reactive oxygen species (ROS), resulting in oxidative stress within cells. This mechanism is particularly relevant in the context of retinal cell damage, where 2-EP has been implicated in mitochondrial dysfunction .

- Caspase Activation : In human retinal pigment epithelial cells (ARPE-19), treatment with 2-EP resulted in significant activation of caspases, leading to apoptotic cell death. The study demonstrated that higher concentrations of 2-EP correlated with increased caspase-3/7 and caspase-9 activities, indicating a clear pathway through which 2-EP induces apoptosis .

- Mitochondrial Dysfunction : The compound has been shown to disrupt mitochondrial membrane potential, further contributing to cell death through apoptosis. Measurements indicated a significant decrease in mitochondrial membrane potential (ΔΨm) following exposure to 2-EP .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies

-

Retinal Cell Studies : A pivotal study demonstrated that exposure to varying concentrations of 2-EP led to decreased cell viability in ARPE-19 cells. At concentrations of 20 μM, 30 μM, and 40 μM, cell viability dropped significantly compared to untreated controls, highlighting the compound's cytotoxic effects .

- Data Summary :

- At 20 μM: Viability = 67.5%

- At 30 μM: Viability = 56%

- At 40 μM: Viability = 39.3%

- Data Summary :

- Therapeutic Investigations : Research into the therapeutic potential of pyridine derivatives, including 2-EP, suggests possible applications in pharmacology due to their ability to modulate enzyme activity and receptor interactions . These properties make them candidates for further exploration in drug development.

特性

IUPAC Name |

2-ethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIZYKRCAPLHDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。